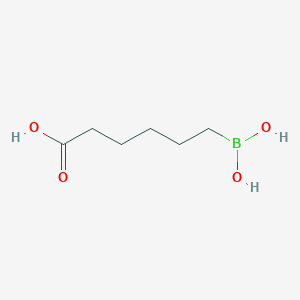![molecular formula C24H27NO6 B2518855 (2R,3R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid CAS No. 2567489-02-3](/img/structure/B2518855.png)
(2R,3R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Descripción general
Descripción
The compound "(2R,3R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid" is a complex molecule that appears to be related to the field of amino acid synthesis, particularly focusing on the stereocontrolled synthesis of amino acids. The stereochemistry of the molecule suggests that it is chiral, with specific configurations at the second and third carbon atoms.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, a method for the synthesis of 2,3-diaminobutanoic acids has been reported, which involves the nucleophilic addition of methylmagnesium bromide to differentially protected nitrones derived from L-serine . Although the compound is not a diaminobutanoic acid, the synthesis approach may share some similarities, such as the use of protected amino acid precursors and the importance of stereocontrol during the reaction.
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups that are common in the synthesis of protected amino acids. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis to protect the amino group. The presence of this group suggests that the compound could be an intermediate in the synthesis of peptides or more complex amino acid derivatives.
Chemical Reactions Analysis
The compound likely participates in reactions typical of protected amino acids. For example, the Fmoc group can be removed under basic conditions, which is a common step in solid-phase peptide synthesis. The ester and ketone functionalities present in the molecule may also be reactive sites for further chemical transformations, such as reductions or the formation of amides.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer that the molecule's solubility, stability, and reactivity would be influenced by its functional groups. The Fmoc group is known to increase the hydrophobicity of amino acids, which could affect the solubility of the compound in various solvents. The stereochemistry of the molecule would also be expected to influence its physical properties, such as melting point and optical rotation.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Intermediates
The compound is a chemical intermediate involved in the synthesis of various bioactive molecules and drugs. A notable application involves its use in the synthesis of chiral intermediates, as demonstrated by Zhang Xingxian (2012), who synthesized Methyl(3S)-3-(tert-Butoxycarbonylamino)-4-oxobutanoate, a key intermediate in the production of the diabetes drug sitagliptin, from L-aspartic acid. This process includes steps like selective methylation, Boc-protection, acylation, reduction, and oxidation, highlighting the compound's role in complex chemical synthesis pathways (Zhang, 2012).
Methodological Innovations in Organic Chemistry
The compound also finds application in methodological advances within organic chemistry. For instance, Le and Goodnow (2004) achieved a high-yield preparation of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid and N‐Fmoc‐thiourea, derived from potassium thiocyanate. This showcases the compound's utility in synthesizing structurally complex and functionally diverse molecules, providing valuable tools for drug development and materials science (Le & Goodnow, 2004).
Biomedical Research
In biomedical research, derivatives of this compound have been explored for their potential in creating novel therapeutic agents. Adamczyk and Reddy (2001) synthesized derivatives such as (S)-(−)-6-{[(tert-butoxycarbonyl)amino]oxy}-2-{[(9H-fluoren-9-ylmethoxycarbonyl)-carbonyl]amino}hexanoic acid, highlighting the compound's relevance in developing non-proteinogenic amino acids for medical use. Such derivatives are instrumental in the design of new drugs with improved efficacy and safety profiles (Adamczyk & Reddy, 2001).
Advanced Material Development
Moreover, the compound contributes to the development of advanced materials. Raju et al. (2015) discussed the synthesis and analysis of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, elaborating on its structural properties through IR, NMR, X-ray diffraction studies, and computational methods. Such research aids in understanding the electronic and structural characteristics essential for material science, including photovoltaic materials, sensors, and electronic devices (Raju et al., 2015).
Propiedades
IUPAC Name |
(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-14(22(28)31-24(2,3)4)20(21(26)27)25-23(29)30-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,25,29)(H,26,27)/t14-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPZVFFQFHJUMK-JLTOFOAXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
CAS RN |
2567489-02-3 | |
| Record name | (2R,3R)-4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(benzyl(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2518780.png)
![N-(3-fluorophenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2518781.png)
![Methyl 2-[3-(pyridin-3-yl)-1,2,4-triazol-1-yl]acetate](/img/structure/B2518782.png)

![2-Chloro-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]propanamide](/img/structure/B2518785.png)
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2518786.png)

![{[1,1'-Biphenyl]-4-yl}methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2518788.png)

![8-methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2518794.png)
